The compound (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol is a complex organic molecule with significant relevance in pharmaceutical chemistry. It is often associated with the antihistamine properties of its derivatives, particularly in the treatment of allergic conditions. The compound is classified as a dibenzoxepin derivative, which is a structural framework commonly found in various therapeutic agents.
This compound can be sourced from chemical suppliers and research institutions that specialize in pharmacological compounds. It is also available in various forms, including hydrochloride salts and as a neat product for analytical purposes.
The synthesis of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol typically involves multi-step organic reactions. The primary methods include:
Technical details regarding specific reaction conditions (such as temperature, pressure, and catalysts) are crucial for optimizing yield and purity.
The molecular structure of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol features a dibenzoxepin core with a dimethylamino group attached to a propylidene chain.
C(CCN(C)C)C1(O)C=2C(COC=3C1=CC=CC3)=CC=CC2InChI=1S/C21H25NO2/c1-22(2)13-7-12-19(21)16-9-4-3-8-15(16)14-22-18-11-6-5-10-17(18)19/h3-6,8-11,21H,7,12-14H2,1-2H3This structure allows for interactions with biological targets such as histamine receptors, contributing to its pharmacological effects.
The compound can participate in various chemical reactions typical for organic molecules with multiple functional groups. Some notable reactions include:
These reactions are essential for developing derivatives with enhanced efficacy or altered pharmacokinetic properties.
The mechanism of action for (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol primarily involves antagonism at histamine H1 receptors.
The stability and reactivity profile of this compound make it suitable for various formulations in pharmaceutical applications.
The primary applications of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol include:
This compound's unique structure and biological activity make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4